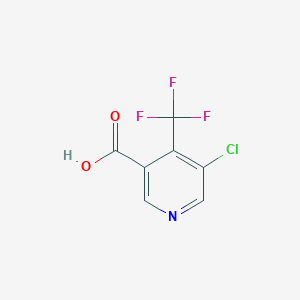

5-Chloro-4-(trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

5-Chloro-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of nicotinic acid, featuring a chlorine atom and a trifluoromethyl group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)nicotinic acid typically involves the introduction of the chlorine and trifluoromethyl groups onto the nicotinic acid framework. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and purity. The use of inexpensive and readily available raw materials, along with efficient separation and purification steps, makes the process suitable for large-scale manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Agricultural Applications

5-Chloro-4-(trifluoromethyl)nicotinic acid has been studied for its herbicidal properties. It serves as an active ingredient in herbicides, particularly effective against key weed species in cereal crops such as wheat. The trifluoromethyl group contributes to its herbicidal activity by enhancing the compound's ability to penetrate plant tissues and disrupt metabolic processes essential for weed growth .

Case Study: Herbicidal Efficacy

A study demonstrated that formulations containing this compound exhibited high efficacy against various grass species, showcasing its potential as a selective herbicide in agricultural settings. The compound's mechanism involves inhibiting specific enzymes critical for plant growth, thereby leading to effective weed control without harming cereal crops .

Pharmaceutical Applications

The compound shows promise in pharmaceutical research due to its structural similarity to nicotinic acid, which is known for its role in various biological processes. Research indicates that this compound may possess antitumor properties, making it a candidate for cancer therapeutics.

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in several cancer cell lines, including human gastric tumor cells (MKN-74). The mechanism involves caspase-dependent pathways, suggesting that the trifluoromethyl group enhances interaction with biological targets associated with cancer cell proliferation .

Immune Modulation

Additionally, this compound may modulate immune responses. Similar compounds have been reported to influence cytokine production and activate immune cells, indicating potential applications in immunotherapy for diseases such as cancer and autoimmune disorders .

Chemical Synthesis and Research

The compound serves as a versatile building block in organic synthesis. Its unique properties facilitate the development of more complex molecules used in various chemical reactions.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the chlorine atom.

2-Chloro-5-(trifluoromethyl)nicotinic acid: Chlorine and trifluoromethyl groups are positioned differently on the pyridine ring.

2-Chloro-4-(trifluoromethyl)pyridine: Similar functional groups but different core structure.

Uniqueness

5-Chloro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Activité Biologique

5-Chloro-4-(trifluoromethyl)nicotinic acid (CAS No. 796090-28-3) is a derivative of nicotinic acid characterized by the presence of a chlorine atom and a trifluoromethyl group on the pyridine ring. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : CHClFNO

- Molecular Weight : 225.55 g/mol

- Structure : The unique positioning of the chlorine and trifluoromethyl groups contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's mechanism involves:

- Enzyme Interaction : It can bind to specific enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : The compound may interact with receptors, influencing cellular signaling pathways that are crucial for various physiological processes .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that these compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results:

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. This effect is believed to be mediated through the activation of specific apoptotic pathways .

- Mechanistic Insights : The compound's ability to intercalate with DNA has been confirmed through binding studies, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| 4-(Trifluoromethyl)nicotinic acid | Lacks chlorine; only trifluoromethyl group | Moderate antimicrobial effects |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Different positioning of functional groups | Enhanced binding affinity in some cases |

| 2-Chloro-4-(trifluoromethyl)pyridine | Similar functional groups but different core | Varied biological activities |

The presence of both chlorine and trifluoromethyl groups in this compound appears to enhance its biological activity compared to its analogs, particularly in terms of binding efficiency and potency against specific targets .

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Antitumor Activity Investigation : Research conducted on various cancer cell lines demonstrated that treatment with this compound led to a decrease in cell proliferation by over 50% after 48 hours, indicating potent anticancer potential .

- Binding Studies : Investigations using bovine serum albumin (BSA) showed that the compound binds effectively, with binding constants ranging from to L mol, suggesting strong interactions with biological macromolecules .

Propriétés

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(6(13)14)5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJPVCHVTGJIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211435 | |

| Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796090-28-3 | |

| Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796090-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.